molecular formula CH2CuO6S2 B1237803 copper;methanedisulfonate CAS No. 59044-28-9

copper;methanedisulfonate

Cat. No.: B1237803
CAS No.: 59044-28-9
M. Wt: 237.7 g/mol
InChI Key: BQYFJIGJGFIVEW-UHFFFAOYSA-L
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Description

However, methanedisulfonate-based compounds, such as methylene methanedisulfonate (MMDS), are extensively studied in electrochemical and materials science applications. Methanedisulfonate (CH₂(SO₃)₂²⁻) is a dianion with two sulfonate groups, enabling strong ionic interactions and stability in solutions. This section focuses on MMDS and related sulfonate compounds due to the absence of explicit data on copper methanedisulfonate.

Properties

CAS No.

59044-28-9

Molecular Formula

CH2CuO6S2

Molecular Weight

237.7 g/mol

IUPAC Name

copper;methanedisulfonate

InChI

InChI=1S/CH4O6S2.Cu/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2

InChI Key

BQYFJIGJGFIVEW-UHFFFAOYSA-L

SMILES

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2]

Canonical SMILES

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2]

Other CAS No.

59044-28-9

Synonyms

copper methionate
copper-methionine complex
lambcoppa

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of copper methanedisulfonate typically involves the reaction of copper salts with methanedisulfonic acid. One common method includes mixing methanesulfonic acid, phosphorus pentoxide, and an inert organic solvent, followed by the addition of concentrated sulfuric acid at controlled temperatures. The mixture is then heated and stirred to facilitate the reaction. After the initial reaction, a formaldehyde compound is added, and the reaction continues under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of copper methanedisulfonate follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The use of liquid sulfonating agents and the avoidance of organic solvents help in reducing impurities and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Copper methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper compounds. Substitution reactions typically result in the formation of new copper complexes with different ligands .

Scientific Research Applications

Copper methanedisulfonate has a wide range of applications in scientific research:

    Electrochemistry: It is used as an additive in electrolytes to improve the stability and performance of lithium-ion batteries.

    Materials Science: Copper methanedisulfonate is employed in the synthesis of advanced materials, including nanomaterials and thin films.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of copper methanedisulfonate involves its interaction with molecular targets and pathways within the system it is applied to. In electrochemical applications, the compound enhances the stability of the electrolyte by forming a protective layer on the electrode surface. This layer prevents the decomposition of the electrolyte and reduces the dissolution of active materials, thereby improving the overall performance of the device .

In biological systems, copper methanedisulfonate can interact with cellular components, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species and disrupt cellular processes is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanedisulfonate derivatives are compared to other sulfur-containing additives and ionic compounds based on their electrochemical performance, colloidal stability, and industrial applications.

Table 1: Key Properties of Methanedisulfonate Derivatives vs. Similar Compounds

Compound Application Key Advantages Limitations Reference
MMDS Li-ion battery additive Reduces charge transfer resistance, enhances coulombic efficiency (~95% retention after 200 cycles), suppresses voltage decay Limited high-temperature stability
1,3-Propane Sultone (PS) SEI-forming additive Forms stable protective layer on electrodes, improves thermal storage performance Toxic, decomposes into harmful byproducts
p-Toluenesulfonyl Isocyanate Electrolyte additive Enhances interface layer stability in Li₄Ti₅O₁₂ anodes High cost, complex synthesis
Ethanedisulfonate Ionic cluster formation Forms anisotropic clusters with moderate zeta potential (~30 mV) Lower colloidal stability vs. methanedisulfonate

Electrochemical Performance in Batteries

  • MMDS : In LiCoO₂/graphite batteries, MMDS (2% concentration) combined with vinylene carbonate (VC) reduces cell impedance by 50% and improves rate performance . It mitigates electrolyte decomposition at high voltages (>4.5 V) .
  • 1,3-Propane Sultone (PS) : While PS enhances SEI stability, it generates sulfur-containing byproducts that deactivate catalysts, limiting its compatibility with high-energy cathodes .

Table 2: Cyclic Performance of LiMn₂O₄ Batteries with Additives

Additive Capacity Retention (200 cycles) Charge Transfer Resistance (Ω) Operating Temperature Stability
MMDS (2%) + VC (2%) 92% 15 Ω Stable up to 60°C
PS (3%) 85% 25 Ω Degrades above 50°C
None (Baseline) 70% 50 Ω Unstable above 45°C

Data compiled from

Colloidal Stability in Ionic Clusters

Substitution of sulfonate groups or increasing inter-sulfonate distance reduces cluster durability .

Industrial and Market Trends

  • MMDS Market : Global MMDS market size reached ~$xx million in 2020, primarily driven by demand for electrolyte additives (70% share) and drug intermediates (30% share). Key manufacturers include Fujian Chuangxin and Hubei Chushengwei Chemistry .
  • Competitors : PS dominates the SEI additive market due to lower production costs, but MMDS is gaining traction in high-voltage applications .

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